Basic violet 11

Descripción general

Descripción

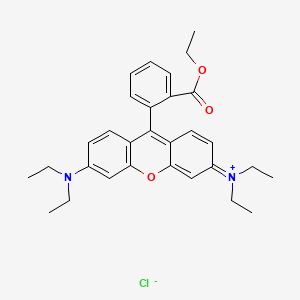

Basic Violet 11, also known as [6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium chloride, is a synthetic organic compound belonging to the xanthene dye family. It is widely used as a violet colorant in various applications, including textiles, inks, and biological staining. The compound is known for its vibrant violet hue and its ability to bind to biological tissues, making it useful in histological and cytological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Basic Violet 11 typically involves the condensation of 3,6-bis(diethylamino)-9-phenylxanthylium chloride with ethyl chloroformate. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced through a multi-step process that includes the following steps:

Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds, such as 3,6-bis(diethylamino)-9-phenylxanthylium chloride.

Condensation Reaction: The intermediate compounds are then subjected to a condensation reaction with ethyl chloroformate in the presence of a base.

Purification: The resulting product is purified through recrystallization or chromatography to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Basic Violet 11 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

Reduction: this compound can be reduced to its leuco form, which is colorless and can be reverted to the colored form upon oxidation.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pH conditions.

Major Products:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Leuco form of this compound.

Substitution Products: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Basic Violet 11 has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in the synthesis of other organic compounds.

Biology: Employed in histological and cytological staining to visualize cellular structures.

Medicine: Utilized in diagnostic procedures and as a staining agent in microbiology.

Industry: Applied in the textile industry for dyeing fabrics and in the production of inks and paints.

Mecanismo De Acción

The mechanism of action of Basic Violet 11 involves its ability to bind to biological molecules, such as proteins and nucleic acids. The compound’s cationic nature allows it to interact with negatively charged cellular components, leading to staining and visualization of cellular structures. The binding of this compound to DNA and proteins can also disrupt their normal functions, making it useful in various diagnostic and research applications.

Comparación Con Compuestos Similares

Basic Violet 11 is often compared with other xanthene dyes, such as Rhodamine B (Basic Violet 10) and Crystal Violet (Basic Violet 3). While all these compounds share similar structural features and applications, this compound is unique in its specific binding properties and vibrant violet hue. The following table highlights the similarities and differences between these compounds:

| Compound | Structure | Applications | Unique Features |

|---|---|---|---|

| This compound | [6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium chloride | Histological staining, textile dyeing | Vibrant violet hue, specific binding properties |

| Rhodamine B | [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium chloride | Fluorescent labeling, pH indicator | Strong fluorescence, used in fluorescence microscopy |

| Crystal Violet | [4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium chloride | Bacterial staining, antifungal agent | Antimicrobial properties, used in Gram staining |

Actividad Biológica

Basic Violet 11, also known as Gentian Violet, is a synthetic dye belonging to the xanthene family, widely recognized for its vibrant color and biological activity. This compound has been utilized in various fields, including histology, microbiology, and forensic science. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and relevant research findings.

- Chemical Name : 6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium chloride

- Molecular Formula : C30H35ClN2O3

- Molecular Weight : 507.06 g/mol

- CAS Number : 2390-63-8

This compound functions primarily as a cationic dye that binds to negatively charged biological molecules such as proteins and nucleic acids. This binding can alter the structure and function of these molecules, leading to various cellular effects:

- Protein Binding : The dye's interaction with proteins can disrupt their normal functions, potentially affecting cellular signaling pathways.

- Cellular Uptake : Due to its hydrophobic nature, this compound can penetrate cellular membranes, influencing intracellular processes.

- Oxidative Stress : The dye has been shown to generate reactive oxygen species (ROS) upon oxidation, which can lead to oxidative stress in cells .

Applications in Biological Research

This compound is extensively used in several biological applications:

- Histological Staining : It is employed to visualize cellular structures in tissue samples. Its ability to bind to nucleic acids makes it effective for staining chromosomes during cell division.

- Microbial Staining : In microbiology, it serves as a stain for bacteria and fungi, facilitating their identification under a microscope.

- Forensic Science : The dye is utilized in forensic laboratories for enhancing blood impressions on various surfaces through its reaction with hemoglobin .

Case Study 1: Histological Applications

In a study examining the efficacy of this compound in staining protocols, researchers found that it provided high contrast images of cellular structures compared to traditional stains. This enhanced visibility aids in diagnosing various pathological conditions.

Case Study 2: Microbial Identification

A comparative study demonstrated that this compound effectively stained Gram-positive bacteria more intensely than Gram-negative bacteria. This differential staining is crucial for identifying bacterial species in clinical samples.

Case Study 3: Forensic Applications

Research highlighted the utility of this compound in forensic science for detecting blood traces at crime scenes. The compound reacts with hemoglobin, producing a distinct purple color that enhances visibility against various backgrounds .

Safety and Toxicity

While this compound has beneficial applications, its safety profile is essential to consider:

- Sensitization : Some studies reported cases of skin sensitization among individuals exposed to the dye, indicating potential allergic reactions .

- Environmental Concerns : The compound's persistence in the environment raises concerns about its ecological impact, particularly in aquatic systems where it may affect local biota.

Summary of Research Findings

Propiedades

IUPAC Name |

[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N2O3.ClH/c1-6-31(7-2)21-15-17-25-27(19-21)35-28-20-22(32(8-3)9-4)16-18-26(28)29(25)23-13-11-12-14-24(23)30(33)34-10-5;/h11-20H,6-10H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKMUTMXUMSRKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051737 | |

| Record name | C.I.Basic Violet 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2390-63-8 | |

| Record name | Rhodamine 3B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Violet 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 3,6-bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I.Basic Violet 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Basic Violet 11 be used to study mitochondrial dynamics?

A1: While the provided research does not specifically investigate this compound for this purpose, it highlights the effectiveness of hydrophobic rhodamine analogues, HRB and HR101, in visualizing mitochondrial dynamics in living C. elegans []. These analogues demonstrate superior performance compared to classic mitochondrial stains like rhodamine 123 and rhodamine 6G. Further research is needed to determine if this compound shares similar properties and could be utilized for mitochondrial studies.

Q2: How can this compound be detected in security applications?

A2: Laser Desorption Mass Spectrometry (LDMS) allows for the direct detection and identification of this compound in security inks []. This technique is particularly useful for analyzing dyes on surfaces like paper currency and fabrics, even in the presence of other colorants. The process involves using a pulsed UV laser to desorb and ionize the dyes, which are then detected and identified using time-of-flight MS. This method eliminates the need for extraction steps, making it a valuable tool in forensic investigations and security applications.

Q3: What are the advantages of using hydrophobic rhodamine analogues like HRB and HR101 as fluorescent probes for mitochondria compared to traditional stains?

A3: Hydrophobic rhodamine analogues like HRB and HR101 offer several advantages over traditional mitochondrial stains []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.